L-Homotyrosine

Vue d'ensemble

Description

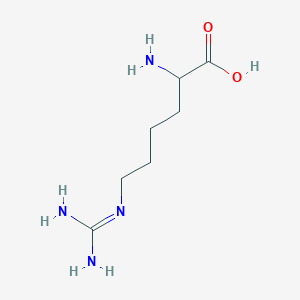

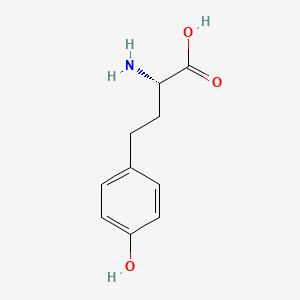

L-Homotyrosine is a non-proteinogenic α-amino acid, which means it is not incorporated into proteins during translation. It is structurally similar to tyrosine but has an additional methylene group in its side chain. This compound is found in various natural products and has significant biological activities, making it a subject of interest in scientific research .

Applications De Recherche Scientifique

L-Homotyrosine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules.

Biology: It serves as a precursor in the biosynthesis of various natural products.

Industry: It is used in the production of pharmaceuticals and other biologically active compounds.

Mécanisme D'action

Target of Action

L-Homotyrosine primarily targets the β-glucan synthase, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall . This compound is a key component of echinocandins, a class of antifungal drugs .

Mode of Action

This compound interacts with its target, β-glucan synthase, by non-competitively inhibiting its function . This inhibition leads to a disruption in the formation of the fungal cell wall, thereby exerting its antifungal effects . It’s also suggested that this compound may inhibit the 4-hydroxyphenylpyruvate dioxygenase enzymes of Pseudomonas aeruginosa .

Biochemical Pathways

The biosynthesis of this compound involves several steps, including an aldol-type condensation with acetyl-CoA, isomerization, decarboxylation, and transamination . This compound is a crucial part of the hexapeptide scaffold of echinocandins, which are antifungal lipopeptides .

Pharmacokinetics

It’s known that echinocandins, which contain this compound, are manufactured semi-synthetically due to their complex structure .

Result of Action

The action of this compound results in significant antifungal activities. For instance, it has been found to restore the efficacy of echinocandin drugs against a large panel of echinocandin-resistant Candida strains .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the biosynthesis of echinocandins, which include this compound, is widespread among Ascomycetes, suggesting that these compounds can be produced in diverse environmental conditions .

Analyse Biochimique

Biochemical Properties

L-Homotyrosine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it undergoes an aldol-type condensation with the C-2 of acetyl-CoA, mediated by the enzyme htyA, to form 2-(4-hydroxybenzyl)-malate . This compound is then isomerized to 3-(4-hydroxybenzyl)-malate by the enzyme htyD . These interactions are essential for the biosynthesis of echinocandin B .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by participating in the synthesis of echinocandin B, which inhibits the formation of the major polysaccharide component of the fungal cell wall . This action impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules and participates in enzyme inhibition or activation, leading to changes in gene expression . For example, it undergoes decarboxylation and oxidation to form 2-oxo-4-(4-hydroxybenzyl)butanoic acid, coupled to the reduction of NAD+ to NADH by the enzyme htyC . The product then undergoes transamination catalyzed by htyB to form this compound .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the biosynthesis of echinocandin B . It interacts with enzymes such as htyA, htyD, htyC, and htyB, which mediate its transformation into different intermediates .

Transport and Distribution

It is known to be involved in the biosynthesis of echinocandin B, suggesting that it may interact with transporters or binding proteins involved in this process .

Subcellular Localization

Given its role in the biosynthesis of echinocandin B, it is likely that it is localized to the compartments or organelles where this biosynthesis occurs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-Homotyrosine can be synthesized through several methods. One common approach involves the addition of acetate to the keto group of hydroxyphenylpyruvate by an isopropylmalate synthase. The hydroxyl group of the product is then shifted from C-3 to C-2 by an aconitase. After oxidative decarboxylation, an α-keto acid is obtained, which is finally transaminated to provide this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. For instance, Bacillus subtilis has been reported to produce this compound, which can be isolated and purified for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: L-Homotyrosine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy derivatives, while reduction can yield alcohols or amines .

Comparaison Avec Des Composés Similaires

- L-Tyrosine

- L-Phenylalanine

- L-Dopa

L-Homotyrosine stands out due to its additional methylene group, which provides unique chemical properties and biological activities .

Propriétés

IUPAC Name |

(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOZZTFGSTZNRX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569328 | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-01-2, 185062-84-4 | |

| Record name | Homotyrosine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOTYROSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of L-Homotyrosine in the context of echinocandin antifungal drugs?

A1: this compound is a crucial amino acid residue within the cyclic peptide structure of echinocandin antifungal drugs. Research suggests that it plays a vital role in the drugs' mechanism of action and overall efficacy against fungal pathogens. [, ]

Q2: How does this compound contribute to the antifungal activity of echinocandins?

A2: While the exact interaction mechanism is still being investigated, studies indicate that the presence of this compound is essential for both the antifungal activity of echinocandins and their ability to inhibit β-1,3-glucan synthesis, a key process for fungal cell wall formation. Replacing this compound with other natural amino acids significantly reduces or abolishes these activities. [] This suggests that this compound interacts directly or indirectly with the drug target, possibly influencing the binding affinity and efficacy of the echinocandin molecule.

Q3: Can modifications to the this compound residue impact echinocandin efficacy?

A3: Yes, modifications to the this compound residue can significantly impact echinocandin efficacy. For instance, removing the benzylic hydroxyl group from the this compound moiety in anidulafungin and rezafungin restored their effectiveness against various echinocandin-resistant Candida strains. [] This highlights the importance of the this compound structure for overcoming resistance mechanisms in fungal pathogens.

Q4: What is the role of this compound in echinocandin resistance?

A4: While this compound itself doesn't directly contribute to resistance, mutations in the FKS genes of resistant Candida strains, specifically those encoding the catalytic subunit of the β-glucan synthase complex, can alter the interaction between echinocandins and their target site. [] It is likely that these mutations affect the binding region of echinocandins, where this compound plays a critical role. Modifications to the this compound, such as dehydroxylation, might compensate for these structural changes and restore the drug's ability to bind and inhibit the mutated enzyme.

Q5: Are there any known biosynthetic pathways for this compound in echinocandin-producing organisms?

A5: Yes, research has identified gene clusters responsible for this compound biosynthesis in echinocandin-producing fungi. For example, in Emericella rugulosa NRRL 11440, a dedicated hty gene cluster encodes four enzymes involved in the de novo generation of this compound from acetyl-CoA and 4-hydroxyphenyl-pyruvate. [] Similarly, in Coleophoma empetri, the CEhtyA-D genes are implicated in this compound biosynthesis. [] These findings suggest a conserved pathway for this essential amino acid in echinocandin production.

Q6: What are the implications of understanding this compound biosynthesis for echinocandin research?

A6: Understanding the biosynthetic pathway of this compound could open new avenues for developing novel echinocandin derivatives or enhancing the production of existing ones. By manipulating the genes involved in this compound biosynthesis, researchers could potentially engineer strains with improved echinocandin production or create modified versions of the amino acid that confer enhanced antifungal activity or overcome resistance mechanisms.

Q7: Are there other organisms besides fungi that utilize this compound in bioactive compound production?

A7: Yes, this compound has been identified in bioactive compounds produced by other organisms. For example, this compound was found among compounds isolated from the gut bacteria of animals living in polluted environments. These compounds demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. [] This suggests a broader role for this compound in natural product biosynthesis and its potential utilization for developing novel antimicrobial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-4-[(1,3-benzodioxol-5-ylmethylamino)methylidene]-2-(1,3-benzothiazol-2-yl)-5-[(4-chlorophenyl)sulfanylmethyl]pyrazol-3-one](/img/structure/B1673321.png)

![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)